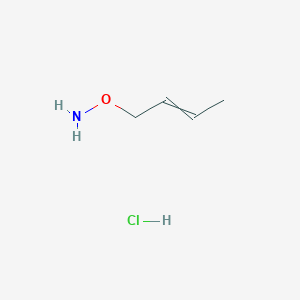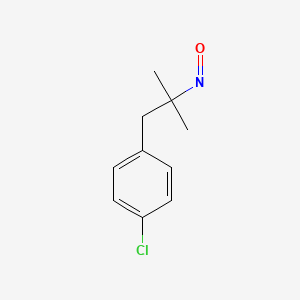
1-Chloro-4-(2-methyl-2-nitrosopropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(2-methyl-2-nitrosopropyl)benzene is an organic compound that belongs to the class of nitroso compounds It features a benzene ring substituted with a chlorine atom and a 2-methyl-2-nitrosopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(2-methyl-2-nitrosopropyl)benzene typically involves the nitration of 1-chloro-4-(2-methylpropyl)benzene followed by the reduction of the nitro group to a nitroso group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be carried out using reagents such as iron powder and hydrochloric acid or other suitable reducing agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-4-(2-methyl-2-nitrosopropyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water or amines in organic solvents.
Major Products Formed
Oxidation: 1-Chloro-4-(2-methyl-2-nitropropyl)benzene.
Reduction: 1-Chloro-4-(2-methyl-2-aminopropyl)benzene.
Substitution: 4-(2-methyl-2-nitrosopropyl)phenol or 4-(2-methyl-2-nitrosopropyl)aniline.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(2-methyl-2-nitrosopropyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(2-methyl-2-nitrosopropyl)benzene involves its interaction with nucleophiles and electrophiles. The nitroso group can participate in nucleophilic aromatic substitution reactions, where the nucleophile attacks the aromatic ring, leading to the formation of a Meisenheimer complex. The chlorine atom can also undergo substitution reactions, making the compound versatile in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-4-methyl-2-nitrobenzene
- 1-Chloro-4-nitrosobenzene
- 1-(Chloromethyl)-4-nitrobenzene
Uniqueness
1-Chloro-4-(2-methyl-2-nitrosopropyl)benzene is unique due to the presence of both a chlorine atom and a 2-methyl-2-nitrosopropyl group on the benzene ring
Eigenschaften
CAS-Nummer |
52497-65-1 |
|---|---|
Molekularformel |
C10H12ClNO |
Molekulargewicht |
197.66 g/mol |
IUPAC-Name |
1-chloro-4-(2-methyl-2-nitrosopropyl)benzene |
InChI |
InChI=1S/C10H12ClNO/c1-10(2,12-13)7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
RXFDAOAECLQLCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CC=C(C=C1)Cl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea](/img/structure/B14636635.png)

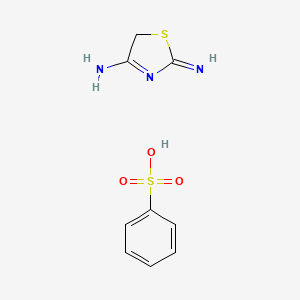


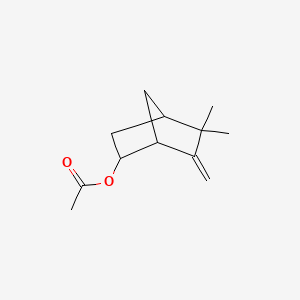
![5-[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]pent-1-en-3-one](/img/structure/B14636675.png)


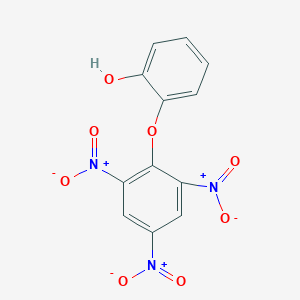
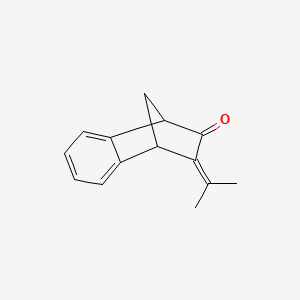
![Diethyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14636709.png)
